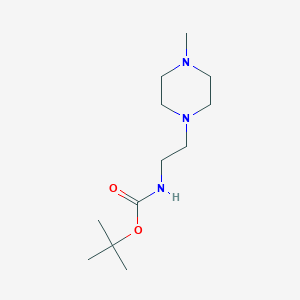

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGDQOAVMOEVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Methylpiperazinylethylamine

A common approach involves protecting the primary or secondary amine group of 2-(4-methylpiperazin-1-yl)ethylamine with tert-butyl carbamate (Boc) using Boc anhydride or di-tert-butyl dicarbonate under basic conditions.

- Procedure:

- Dissolve 2-(4-methylpiperazin-1-yl)ethylamine in an anhydrous solvent such as chloroform or dichloromethane.

- Add Boc anhydride slowly at 0°C to maintain controlled reaction conditions.

- Use a base like triethylamine or N-methylmorpholine to scavenge the acid formed during the reaction.

- Stir the mixture at room temperature for several hours until completion.

- Purify the product by crystallization or chromatography.

Synthesis via Mixed Anhydride Intermediate

An alternative method involves the formation of a mixed acid anhydride intermediate from N-Boc protected amino acid derivatives, which then undergoes condensation with the 4-methylpiperazine derivative.

- Example from Patent CN102020589B:

- N-BOC-D-serine is converted to a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine as an acid scavenger in ethyl acetate at low temperature (0–5°C).

- The mixed anhydride reacts with an amine (e.g., benzylamine or piperazine derivative) to yield the Boc-protected carbamate intermediate.

- The reaction is typically followed by aqueous workup, extraction, and crystallization to isolate the product with high yield (above 90%).

- Phase-transfer catalysis (PTC) with tetrabutylammonium bromide can be used to enhance alkylation steps in related carbamate syntheses.

Carbamate Formation via Curtius Rearrangement

Though less common for this specific compound, carbamates can be synthesized through the Curtius rearrangement of acyl azides formed from carboxylic acids.

- Methodology:

- React tert-butyl dicarbonate with sodium azide and the corresponding carboxylic acid to form acyl azides.

- Upon heating, the acyl azide rearranges to an isocyanate intermediate.

- The isocyanate is trapped by tert-butanol or other nucleophiles to form the carbamate.

- This method is more applicable to aromatic carboxylic acids and may require elevated temperatures (40–75°C) for rearrangement.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Reaction Conditions: Low temperatures (0–5°C) are often used during Boc protection and mixed anhydride formation to control reaction rates and avoid side reactions.

- Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency in carbamate synthesis steps.

- Purification: Products are typically purified by crystallization from hexane/ethyl acetate mixtures or by chromatographic methods.

- Yields: High yields (above 90%) are achievable with optimized protocols, especially using mixed anhydride intermediates.

- Stability: The tert-butyl carbamate protecting group imparts stability to the amine functionality, facilitating further synthetic transformations.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the free amine:

-

Acid Treatment : HCl in dioxane (4 M) cleaves the Boc group at 70°C .

-

Alternative Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 12 hours .

Table 2: Deprotection Reactions

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Boc-protected compound | HCl (4 M in dioxane) | 70°C, overnight | Amine hydrochloride | |

| Boc-protected compound | TFA/DCM (1:1) | RT, 12 h | Free amine |

Functionalization of the Piperazine Ring

The 4-methylpiperazine moiety undergoes alkylation, acylation, and coupling reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using K₂CO₃ as a base .

-

Acylation : Forms amides with activated esters (e.g., EDCI/HOBt-mediated coupling) .

Table 3: Piperazine Ring Modifications

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 h | 78% | |

| Acylation | EDCI, HOBt, RCO₂H | DCM, RT, 12 h | 65% |

Stability and Reactivity Under Diverse Conditions

-

Thermal Stability : Stable up to 248°C (decomposition observed via DSC) .

-

pH Sensitivity : Hydrolyzes in basic conditions (pH >10) but remains intact under neutral or acidic conditions .

Table 4: Stability Profile

| Condition | Result | Reference |

|---|---|---|

| 1M NaOH, RT | Hydrolysis to amine | |

| 1M HCl, RT | No degradation |

Scientific Research Applications

Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Direct Reaction | 4-Methylpiperazine + tert-butyl chloroformate | Dichloromethane, RT | High |

| Alternative Routes | Varies (amines/carbamates) | Organic solvents, RT/heat | Variable |

Pharmaceutical Development

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its derivatives have shown potential as:

- Anti-inflammatory agents

- Analgesics

- Antidepressants

Research indicates that this compound exhibits several biological activities:

- Neuroactivity: Interaction with serotonin receptors suggests potential applications in mood regulation and treatment of anxiety disorders.

- Anticancer Properties: Preliminary studies indicate that derivatives may inhibit tumor growth and promote apoptosis in cancer cells.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroactivity | Interaction with serotonin receptors |

| Anticancer | Potential inhibition of tumor growth |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Neuroactive Properties

A study examined the binding affinity of this compound to serotonin receptors. Results indicated a significant interaction, suggesting potential for developing new antidepressant therapies.

Case Study 2: Anticancer Applications

In vitro studies showed that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-methylpiperazine group in the target compound introduces steric bulk and modulates basicity compared to unsubstituted piperazine or dimethylamino analogs. This substitution enhances solubility in polar solvents and influences binding interactions in receptor-targeted molecules .

Biological Activity

Overview

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate, with the molecular formula C12H25N3O2, is a compound that has garnered interest in the fields of organic synthesis and pharmaceutical research. Its unique structure allows it to function as a building block for more complex molecules and as a potential pharmacological agent, particularly in the study of enzyme inhibitors and receptor ligands .

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to the active site of enzymes, which prevents substrate binding and catalytic activity. This mechanism is crucial in drug development, especially for compounds designed to combat diseases where enzyme activity is dysregulated. Additionally, it may modulate receptor activities, influencing various cellular signaling pathways.

Biological Applications

1. Enzyme Inhibition and Receptor Modulation

- The compound has been studied for its potential role in inhibiting enzymes that are involved in various diseases, including cancer and neurodegenerative disorders. By inhibiting these enzymes, it may help reduce the progression of such diseases.

2. Drug Development

- It has shown promise in the design of new therapeutic agents, particularly anti-tubercular drugs. The presence of the 4-methylpiperazine moiety enhances its biological properties, making it a candidate for further investigation in medicinal chemistry .

3. Neuroprotective Effects

- Research indicates that derivatives of this compound may possess neuroprotective effects against amyloid beta peptide aggregation, which is implicated in Alzheimer's disease. Such compounds can potentially inhibit both β-secretase and acetylcholinesterase, leading to reduced amyloid formation and improved cognitive function .

Study 1: Neuroprotection Against Aβ Aggregation

A study investigating the effects of a related compound (M4) demonstrated moderate protective effects against Aβ 1-42-induced cytotoxicity in astrocytes. The treatment resulted in reduced levels of TNF-α and free radicals, indicating a potential neuroprotective role that could be extrapolated to similar compounds like this compound .

Study 2: Anti-Trypanosomal Activity

Another study highlighted the importance of structural modifications on the biological activity of carbamate derivatives. The findings revealed that specific substitutions influenced both solubility and anti-trypanosomal potency, suggesting that this compound could be optimized for better therapeutic efficacy against parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | C12H25N3O2 | Enzyme inhibitor, neuroprotective | Unique piperazine moiety enhances activity |

| tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate | C12H24N2O2 | Moderate enzyme inhibition | Lacks methyl substitution |

| tert-Butyl (2-(4-methylpiperazin-2-yl)ethyl)carbamate | C12H25N3O2 | Similar activity profile | Variations in piperazine position alter efficacy |

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate?

- Methodology : Multi-step synthesis often involves palladium-catalyzed cross-coupling, Boc protection/deprotection, and purification via column chromatography. For example:

Coupling reactions : Use Pd₂(dba)₃ and BINAP as catalysts in toluene under reflux (100°C) to form intermediates (e.g., tert-butyl carbamate derivatives) .

Reduction steps : Nitro groups are reduced using Fe powder and NH₄Cl in ethanol, followed by purification .

Boc deprotection : HCl/MeOH cleaves the tert-butyl carbamate group, yielding the final amine product .

- Key considerations : Optimize catalyst loading (e.g., 5 mol% Pd₂(dba)₃) and reaction time (overnight for coupling) to improve yields.

Q. How is the compound characterized post-synthesis?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons in analogs) confirms structural integrity .

- HPLC : Assess purity (>95%) using UV detection at 254 nm, with retention times varying by solvent system .

- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 542 [M+H]⁺) validate molecular weight .

Q. What safety precautions are required when handling this compound?

- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization (based on structural analogs) .

- PPE : Wear nitrile gloves, lab coats, and respiratory protection in poorly ventilated areas.

- Storage : Store at room temperature in airtight containers away from strong acids/bases (e.g., HCl, NaOH) .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound?

- Cross-coupling : Palladium-mediated Buchwald-Hartwig amination forms C-N bonds between piperazine and chloropyrimidine intermediates .

- Nitro reduction : Fe-mediated electron transfer reduces nitro to amine groups, requiring acidic conditions (NH₄Cl) for protonation .

- Boc cleavage : Acidic hydrolysis (HCl/MeOH) generates free amines, critical for subsequent functionalization .

Q. How can reaction conditions be optimized for higher yields?

- Catalyst screening : Compare Pd₂(dba)₃ with Pd(OAc)₂/XPhos systems to enhance coupling efficiency .

- Solvent effects : Replace toluene with DMF or THF to improve solubility of polar intermediates.

- Temperature control : Lower coupling temperatures (80°C) may reduce side reactions while maintaining reactivity .

Q. What applications does this compound have in drug discovery?

- Kinase inhibitors : Serves as a key intermediate in synthesizing pyrimidine-based inhibitors targeting WDR5 or PI3K pathways .

- PROTACs : The Boc-protected amine enables conjugation to E3 ligase ligands for targeted protein degradation .

- Pharmacokinetic studies : Radiolabeled derivatives (e.g., ¹⁴C) track metabolic stability in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.